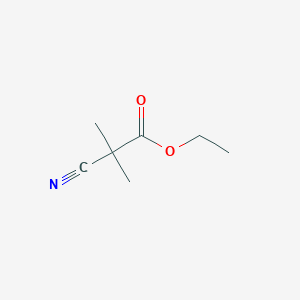
2-氰基-2-甲基丙酸乙酯
描述
Synthesis Analysis
- Ethyl 2-cyano-2-methylpropanoate can be synthesized through a coupling reaction between α,β-unsaturated acetals and cyanoacetate, catalyzed by [RuHCl(CO)(PPh3)3]. This process results in the formation of ethyl 2-cyano-3-alkoxypent-2-enoates in moderate yields (Seino et al., 2017).
Molecular Structure Analysis
- The molecular structure of ethyl 2-cyano-2-methylpropanoate exhibits unique features, such as structural distortion due to steric hindrance around the tetrasubstituted alkene moiety. This can expand the C(carbonyl)–C(α)–C(β) angle to about 125°. Density Functional Theory (DFT) calculations have been employed to elucidate the solid-state structure and conformation of the compound (Seino et al., 2017).
Chemical Reactions and Properties
- The compound has shown potential in forming various derivatives through reactions with different agents. For example, reacting with paracetamol, it forms compounds of interest due to their potential bioactivity as analgesic and antidyslipidemic agents (Navarrete-Vázquez et al., 2011).
- It also participates in reactions leading to the formation of imidazoles and imidazolines when reacting with 1,2-diamines at varying temperatures (Lönnqvist et al., 2002).
Physical Properties Analysis
- Ethyl 2-cyano-2-methylpropanoate’s physical properties, such as crystal structure and lattice constants, have been characterized using techniques like X-ray diffraction (Johnson et al., 2006).
Chemical Properties Analysis
- The chemical properties of ethyl 2-cyano-2-methylpropanoate include its reactivity in various organic reactions, forming diverse chemical structures and showing potential in pharmacological applications (Navarrete-Vázquez et al., 2011).
- It also shows specific interactions in its crystal packing, such as N⋯π and O⋯π interactions, which are crucial for its stability and molecular conformation (Zhang et al., 2011).
科学研究应用
有机合成与催化:新型化合物(2Z)-3-(4-氯苯基)-2-氰基-3-(甲氧基氨基)丙-2-烯酸乙酯在有机合成和催化中显示出潜力 (Johnson 等人,2006)。
吡咯衍生物的合成:2-氯乙酰乙酸乙酯及其 4-氯异构体可有效合成新的吡咯衍生物库 (Dawadi 和 Lugtenburg,2011)。
晶体堆积分析:(Z)-2-氰基-3-[(4-烷氧基苯基)氨基]丙-2-烯酸乙酯的晶体堆积揭示了独特的非氢键相互作用,强调了罕见相互作用在晶体堆积中的作用 (Zhang、Wu 和 Zhang,2011)。
(+)-异异红木蚁素的合成:可以从 D-(+)-柠檬醛合成 2-氰基-6-甲基-8,8-乙撑二氧辛-2-烯酸乙酯,并转化为乙烯缩醛,从而合成 (+)-异异红木蚁素 (Cavill 和 Whitfield,1964)。
药物递送生物偶联物:聚(氧亚烷基)聚合物的 2-溴-2-甲基丙酸酯可以作为原子转移自由基聚合 (ATRP) 巨引物,用于创建各种聚合物结构,有助于药物递送生物偶联物 (Velázquez、Grande 和 Elizalde,2020)。
仲醇拆分:S-乙基硫辛酸酯在仲醇拆分中有效地将平衡向酯化方向移动,实现高对映体过量和对酯化醇的有效转化 (Frykman、Öhrner、Norin 和 Hult,1993)。
4-羟基-2-(三氟甲基)喹啉的合成:展示了一种通过 2-氰基-4,4,4-三氟-3 (芳基氨基)丁-2-烯酸乙酯衍生物的分子内环化反应来合成 4-羟基-2-(三氟甲基)喹啉的有效方法 (Darehkordi、Talebizadeh 和 Anary‐Abbasinejad,2018)。
结构测定和合成:探索了通过 α,β-不饱和缩醛与氰基乙酸酯之间的 Ru 介导偶联反应合成和结构测定 2-氰基-3-烷氧基戊-2-烯酸乙酯,空间位阻影响结构畸变 (Seino 等人,2017)。
磁共振研究:异构烷基化氰基酯的质子磁共振研究,包括 2-氰基-3-甲基-4-苯基-2-戊烯酸乙酯,有助于确定其化学性质 (Giralt、López 和 Álvarez,1975)。
合成与转化研究:展示了从 2-氰基-3-(2,2-二甲基氧杂环-4-基)丙-2-烯酸乙酯合成 3-(2,2-二甲基氧杂环-4-基)-4-甲基戊腈的合成和一些转化,显示了这些化合物的多功能性 (Harutyunyan 等人,2017)。
安全和危害
未来方向
作用机制
Target of Action
Ethyl 2-cyano-2-methylpropanoate is a chemical compound that is primarily used as an intermediate in pharmaceutical and organic synthesis
Action Environment
The action of Ethyl 2-cyano-2-methylpropanoate is likely influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals. These factors can affect the rate and outcome of the chemical reactions in which it participates. For example, it is recommended to store the compound in a cool, dry, and well-ventilated place away from oxidizing agents .
属性
IUPAC Name |
ethyl 2-cyano-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-4-10-6(9)7(2,3)5-8/h4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYGRPGOHQCPZCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90322783 | |
| Record name | ethyl 2-cyano-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90322783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-cyano-2-methylpropanoate | |
CAS RN |
1572-98-1 | |
| Record name | Propanoic acid, 2-cyano-2-methyl-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1572-98-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 402029 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001572981 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1572-98-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402029 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 2-cyano-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90322783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2-Cyano-2-methylpropionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Ethyl 1-oxobenzo[c]quinolizine-2-carboxylate](/img/structure/B15735.png)






![2-acetamido-2-[2-(1H-indol-3-yl)ethyl]propanedioic Acid](/img/structure/B15751.png)



